9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile
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Overview
Description
9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is a complex organic compound that belongs to the class of triazolo-naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-ylmethylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. The compound can induce apoptosis (programmed cell death) and disrupt cell cycle progression, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar compounds include other triazolo-naphthyridine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives
Compared to these compounds, 9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile exhibits unique structural features and biological activities that make it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H17N7 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
9-methyl-5-(pyridin-4-ylmethylamino)-8,10-dihydro-7H-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile |
InChI |
InChI=1S/C17H17N7/c1-23-7-4-13-14(8-18)16(20-9-12-2-5-19-6-3-12)24-11-21-22-17(24)15(13)10-23/h2-3,5-6,11,20H,4,7,9-10H2,1H3 |
InChI Key |
WCPONACUTVHUPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=NN=CN3C(=C2C#N)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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